ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate
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Description
Ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.11266422 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, a carboxylate group, and a sulfamoyl moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, and it has a molecular weight of approximately 342.41 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of protein synthesis.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiophene Derivative A | Staphylococcus aureus | 32 µg/mL |
Thiophene Derivative B | Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.
Case Study:
In vitro studies using MCF-7 cells treated with this compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.
Treatment Concentration | Apoptosis Rate (%) |
---|---|
10 µM | 25 |
20 µM | 50 |
50 µM | 75 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A study assessed its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in NO levels, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Cellular Signaling Pathways: The compound modulates signaling pathways associated with apoptosis and inflammation.
- Enzyme Inhibition: It may inhibit enzymes involved in the synthesis of inflammatory mediators.
- Reactive Oxygen Species: The generation of ROS contributes to both antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-5-30-23(27)20-15(2)16(3)31-22(20)24-21(26)17-11-13-19(14-12-17)32(28,29)25(4)18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFPFXOGYLFLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.